molecular formula C9H11Br2NO2 B1524705 2-Bromomethyl-nicotinic acid ethyl ester hydrobromide CAS No. 24737-70-0

2-Bromomethyl-nicotinic acid ethyl ester hydrobromide

Cat. No. B1524705
CAS RN: 24737-70-0
M. Wt: 325 g/mol
InChI Key: FZLVYMFUZLCIJL-UHFFFAOYSA-N
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Description

2-Bromomethyl-nicotinic acid ethyl ester hydrobromide is a chemical compound with the formula C9H11Br2NO2 . It has a molecular weight of 325.00 g/mol . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Scientific Research Applications

Synthesis and Biochemical Applications

Cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzyme, showcasing their potential in therapeutic applications (Boztaş et al., 2015). The study highlights the synthesis process and the application of brominated compounds in targeting specific isoenzymes, which could provide a foundation for the development of new inhibitors using "2-Bromomethyl-nicotinic acid ethyl ester hydrobromide".

Esterification of Amino Acids as Their 2,2-Bis(ethoxycarbonyl)vinyl Derivatives discusses a method to protect the amino group of amino acids using diethyl (ethoxymethylene) malonate, which is easily esterified with different alkylation agents (Alaiz et al., 1989). This method, involving bromine in chloroform for eliminating the N-protecting group, offers insights into synthetic pathways that might be applicable to "this compound" for producing various bioactive molecules.

Mechanistic and Chemical Properties Studies

The study on hydrolysis of ethyl-2-bromoisobutyrate ester in an alkaline solution provides detailed insights into the reaction conditions affecting the conversion of reactants, which is highly dependent on the concentration of alkaline compounds (Wang & Lam, 2004). This research is relevant to understanding the chemical behavior and stability of "this compound" under various conditions.

A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into corresponding 2-oxopropyl derivatives through a transient dioxolane intermediate was explored, offering a potential mechanism that could be applicable to similar brominated esters (Alliot et al., 2013). This study sheds light on the transformation processes that could influence the reactivity and utility of "this compound" in synthetic chemistry.

Safety and Hazards

Ethyl bromoacetate, a similar compound, is a highly toxic alkylating agent and may be fatal if inhaled . It’s important to handle 2-Bromomethyl-nicotinic acid ethyl ester hydrobromide with care, given its structural similarity.

properties

IUPAC Name

ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVYMFUZLCIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697513
Record name Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24737-70-0
Record name Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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